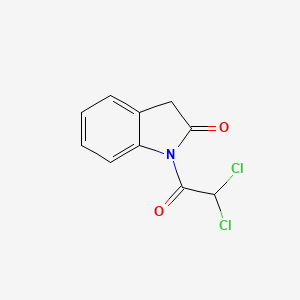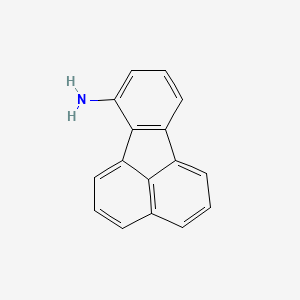
Pentanoic-2,2,3,3-d4 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanoic-2,2,3,3-d4 acid, also known as deuterated pentanoic acid, is a stable isotope-labeled compound. It is a derivative of pentanoic acid where four hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pentanoic-2,2,3,3-d4 acid typically involves the deuteration of pentanoic acid. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced deuteration techniques, including the use of deuterated catalysts and high-pressure reactors. These methods ensure high yield and purity of the deuterated product, making it suitable for various research applications.
化学反应分析
Types of Reactions: Pentanoic-2,2,3,3-d4 acid undergoes similar chemical reactions as its non-deuterated counterpart, pentanoic acid. These reactions include:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters, amides, and other derivatives.
科学研究应用
Pentanoic-2,2,3,3-d4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of pentanoic-2,2,3,3-d4 acid involves its incorporation into biochemical pathways where it can act as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the movement and transformation of the compound within biological systems, providing insights into metabolic processes and reaction mechanisms.
相似化合物的比较
Pentanoic acid: The non-deuterated version of pentanoic-2,2,3,3-d4 acid.
Hexanoic acid: A similar carboxylic acid with one additional carbon atom.
Butanoic acid: A similar carboxylic acid with one fewer carbon atom.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and provides a non-radioactive tracer for metabolic studies. This makes it a valuable tool in various scientific disciplines, offering insights that cannot be obtained with non-deuterated compounds.
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
106.16 g/mol |
IUPAC 名称 |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChI 键 |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
手性 SMILES |
[2H]C([2H])(CC)C([2H])([2H])C(=O)O |
规范 SMILES |
CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


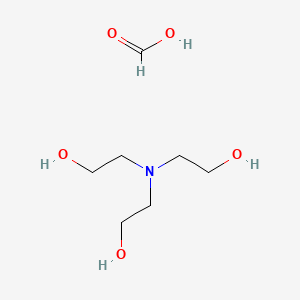
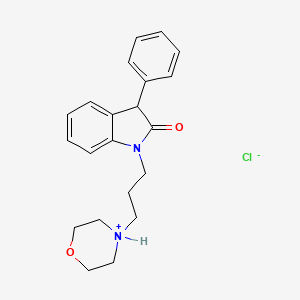
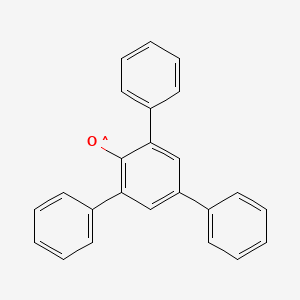
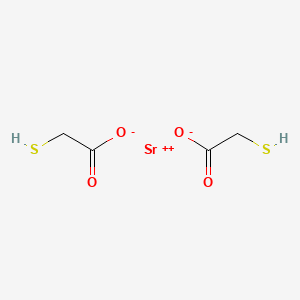
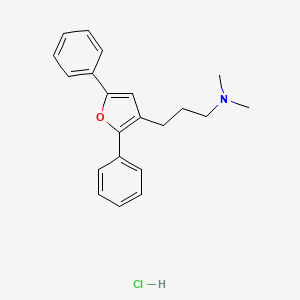

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
